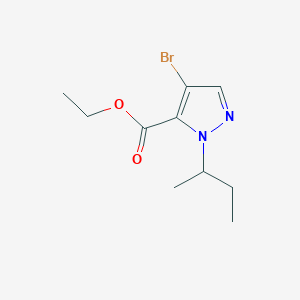

ethyl 4-bromo-1-sec-butyl-1H-pyrazole-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-bromo-1-sec-butyl-1H-pyrazole-5-carboxylate is a pyrazole derivative . Pyrazoles are a class of compounds that have a five-membered heterocyclic aromatic ring structure made up of two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

The synthesis of pyrazole derivatives like ethyl 4-bromo-1-sec-butyl-1H-pyrazole-5-carboxylate can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . Recent research describes a unique fragment combination mode [NC] + [CC] + [N] that produces multi-substituted Pyrazoles .Molecular Structure Analysis

The molecular formula of ethyl 4-bromo-1-sec-butyl-1H-pyrazole-5-carboxylate is C10H15BrN2O2 . It has an average mass of 275.142 Da and a monoisotopic mass of 274.031677 Da .Chemical Reactions Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Physical And Chemical Properties Analysis

The molecular weight of ethyl 4-bromo-1-sec-butyl-1H-pyrazole-5-carboxylate is 219.04 .科学的研究の応用

Synthesis and Characterization

- Ethyl 4-bromo-1-sec-butyl-1H-pyrazole-5-carboxylate is an important intermediate in the synthesis of various chemicals. For instance, it plays a role in the synthesis of insecticides like chlorantraniliprole, synthesized from ethyl 2-(3-chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate through esterification and bromination processes, exhibiting high purity and yield, making it viable for industrial applications (Zhi-li, 2007).

- Additionally, it is used in the preparation of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, a key intermediate for chlorantraniliprole. This synthesis involves multiple steps including esterification and bromination, with the final product being used for various agricultural applications (Ya-fei, 2009).

Structural Studies

- There are research studies focusing on the regioselective synthesis of ethyl 3-butyl-1-phenyl-1H-pyrazole-5-carboxylate, showcasing the compound's role in structural chemistry and its regioselectivity in reactions. These findings are important for understanding the molecular structure and reaction pathways of such compounds (Ashton & Doss, 1993).

Crystal Structure and Bioassays

- The compound has also been studied for its crystal structure and potential biological activities. For instance, the synthesis and crystal structure analysis of ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl] -3-methylthio-1H-pyrazole-4-carboxylate, a related compound, was examined, revealing its potential fungicidal and plant growth regulation activities (Minga, 2005).

Catalysis and Synthesis

- Ethyl 4-bromo-1-sec-butyl-1H-pyrazole-5-carboxylate is also used in catalytic processes. For example, indium bromide catalyzed, ultrasound-assisted synthesis of pyrazole-4-carboxylates uses ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoates in ethanol solvent under ultrasonic irradiation, demonstrating the compound's utility in catalysis and synthesis (Prabakaran et al., 2012).

Safety and Hazards

While specific safety and hazard information for ethyl 4-bromo-1-sec-butyl-1H-pyrazole-5-carboxylate is not available, it’s important to handle all chemical substances with care. For a similar compound, 4-Bromopyrazole, the safety precautions include avoiding contact with skin and eyes, and ensuring adequate ventilation .

特性

IUPAC Name |

ethyl 4-bromo-2-butan-2-ylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN2O2/c1-4-7(3)13-9(8(11)6-12-13)10(14)15-5-2/h6-7H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMGJXSOXHPUSPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=C(C=N1)Br)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-bromo-1-sec-butyl-1H-pyrazole-5-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2414897.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2414900.png)

![3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2414908.png)

![Lithium(1+) ion 2-(2-{[(oxolan-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B2414910.png)

![5-[3-(Difluoromethyl)-1-ethylpyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2414911.png)

![Ethyl 5-(2-chloropropanoylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2414912.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2414914.png)

![3,5-Dichloro-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B2414916.png)